molecular formula C13H8F2N2O4 B2408757 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione CAS No. 1496997-41-1

2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione

Numéro de catalogue B2408757
Numéro CAS: 1496997-41-1
Poids moléculaire: 294.214
Clé InChI: AGHXYRKTAZEQQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma .


Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .


Chemical Reactions Analysis

The compound is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C18H19N3O4 · xHCl and it has a molecular weight of 341.36 (free base basis) . Unfortunately, I could not find more specific information on the physical and chemical properties of “this compound”.

Applications De Recherche Scientifique

Synthesis and Biological Activity

  • A study by Sun et al. (2022) explored the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. These compounds were found to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities, suggesting potential biological applications (Sun et al., 2022).

Antitumor Drug Potential

  • Liu et al. (2022) designed and synthesized a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. They found that some of these compounds had potent antiproliferative activity and could potentially serve as antitumor drugs (Liu et al., 2022).

Anti-Psoriasis Agents

  • Tang et al. (2018) synthesized several thalidomide derivatives, including 2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and evaluated them for anti-inflammatory activity. These compounds showed potential as novel anti-psoriasis agents (Tang et al., 2018).

Tyrosinase Inhibition

  • Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives. They found that these compounds had notable tyrosinase inhibitory activity, which is significant for potential applications in skin pigmentation disorders (Then et al., 2018).

Fluorescent Probe Development

  • Liu et al. (2020) developed a turn-on fluorescent fluoride probe using 2-(2,6-dioxopiperidin-3- yl)isoindoline-1,3-dione, showcasing its application in ion detection and bioimaging in living cells (Liu et al., 2020).

Organic Solar Cells

  • Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione-based conjugated polymer for applications in organic solar cells (Hwang et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is Ikaros and Aiolos transcription factors . These transcription factors play a crucial role in the regulation of immune response and are involved in the pathogenesis of various diseases, including cancer .

Mode of Action

The compound interacts with its targets by activating the proteasomal degradation of Ikaros and Aiolos transcription factors . This interaction leads to the suppression of these transcription factors, thereby modulating the immune response .

Biochemical Pathways

The compound affects the proteasomal degradation pathway . By promoting the degradation of Ikaros and Aiolos transcription factors, it modulates the immune response and induces apoptosis of cancer cells . The downstream effects include enhanced T cell and NK cell-mediated immune responses, inhibition of monocyte proinflammatory cytokines, and induction of cancer cell apoptosis .

Pharmacokinetics

It is known that the compound is administered orally and is rapidly absorbed

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of Ikaros and Aiolos transcription factors , leading to modulation of the immune response and induction of apoptosis in cancer cells . These effects contribute to its potential as a treatment for cancer and other diseases involving immune dysregulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules that interact with the same targets . Additionally, factors such as pH and temperature can influence the stability of the compound

Safety and Hazards

The compound should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .

Orientations Futures

The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making a protein degrader library . This suggests that it could play an important role in the development of protease degradation drugs .

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHXYRKTAZEQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1496997-41-1
Record name 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.